

An In-depth Technical Guide to Methyl (methylthio)acetate

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Compound of Interest

Compound Name: **Methyl (methylthio)acetate**

Cat. No.: **B103809**

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Introduction

Methyl (methylthio)acetate, a sulfur-containing ester, is a compound of interest in various scientific fields, from flavor and fragrance chemistry to its potential applications as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and known biological context.

Chemical Identity and Properties

The nomenclature and key physicochemical properties of **Methyl (methylthio)acetate** are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

IUPAC Name: methyl 2-(methylsulfanyl)acetate[1]

Synonyms:

- Methyl 2-(methylthio)acetate[1]
- Acetic acid, (methylthio)-, methyl ester[1]
- Methyl methylthioacetate[1]

- (Methylthio)acetic Acid Methyl Ester[1]
- Methyl S-methylthioglycolate[1]

Table 1: Physicochemical Properties of **Methyl (methylthio)acetate**

Property	Value	Reference
Molecular Formula	C4H8O2S	[1][2]
Molecular Weight	120.17 g/mol	[1][2]
CAS Number	16630-66-3	[1]
Appearance	Colorless to pale yellow liquid	[3][4]
Boiling Point	49-51 °C at 12 mmHg	[1][5][6]
Density	1.11 g/mL at 25 °C	[5][6]
Refractive Index	1.4650 at 20 °C	[5][6]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[3]

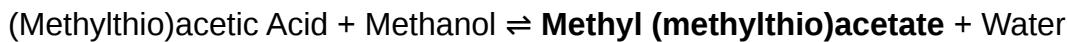
Synthesis of Methyl (methylthio)acetate

The synthesis of **Methyl (methylthio)acetate** can be achieved through several established organic chemistry reactions. The two primary methods are Fischer esterification and nucleophilic substitution.

Experimental Protocol 1: Fischer Esterification of (Methylthio)acetic Acid

This method involves the acid-catalyzed esterification of (methylthio)acetic acid with methanol.

Reaction:



Materials:

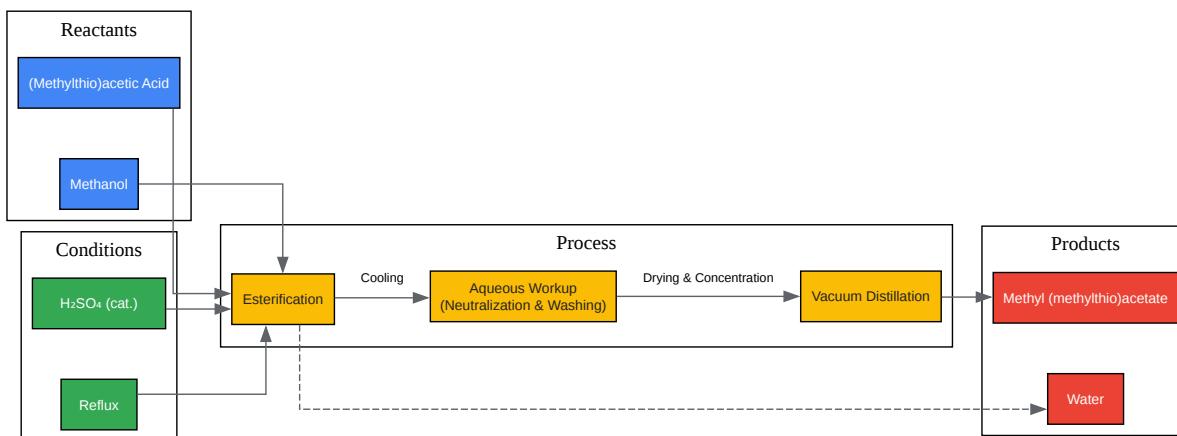
- (Methylthio)acetic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (methylthio)acetic acid in an excess of anhydrous methanol.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[\[8\]](#)[\[10\]](#)
- Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[10\]](#)
- After completion, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.[\[10\]](#)
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[\[8\]](#)[\[10\]](#)

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
- Purify the crude **Methyl (methylthio)acetate** by vacuum distillation.[8]

Workflow for Fischer Esterification:



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Caption: Workflow for the synthesis of **Methyl (methylthio)acetate** via Fischer Esterification.

Experimental Protocol 2: Nucleophilic Substitution

This method involves the reaction of a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) with a thiometoxide source, typically sodium thiometoxide.

Reaction:

Methyl Chloroacetate + Sodium Thiomethoxide → **Methyl (methylthio)acetate** + Sodium Chloride

Materials:

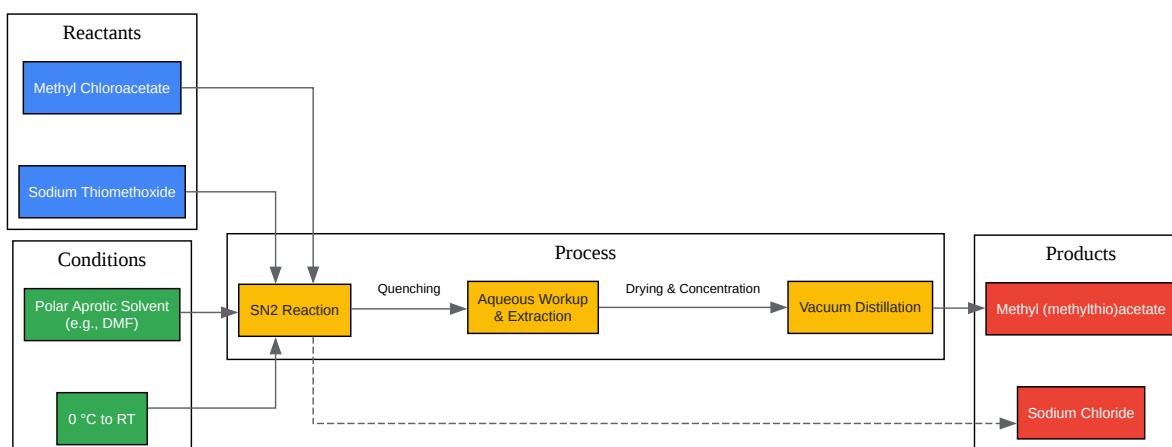
- Methyl chloroacetate or methyl bromoacetate
- Sodium thiomethoxide (or prepared *in situ* from methanethiol and a base like sodium hydroxide)[11]
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetone)
- Water
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in an anhydrous polar aprotic solvent.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of methyl chloroacetate in the same solvent dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction by pouring the mixture into cold water.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude **Methyl (methylthio)acetate** by vacuum distillation.

Workflow for Nucleophilic Substitution:



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